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Compound of Interest

Compound Name: 2-chloro-9-methyl-3H-purin-6-one
Cat. No.: B8012869
Get Quote

Executive Summary

2-Chloro-9-methyl-3H-purin-6-one is a functionalized purine scaffold essential in the
development of nucleoside analogs and antiviral therapeutics. Characterized by a chlorine
atom at the C2 position and a methyl group at the N9 position, this compound serves as a
"locked" tautomeric model of hypoxanthine. It is primarily utilized as a late-stage intermediate
for synthesizing guanine derivatives (via C2 amination) or as a substrate for investigating
purine salvage pathway enzymes, specifically hypoxanthine-guanine
phosphoribosyltransferase (HGPRT).

Chemical Identity & Physicochemical Properties[1]
[2][3]

The compound exists predominantly in the lactam (6-oxo) tautomeric form, with the N9 position
blocked by a methyl group, forcing the dissociable proton to reside on the pyrimidine ring
(typically N1).

Key Identifiers
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Property Specification

CAS Number 36323-92-9

IUPAC Name 2-Chloro-9-methyl-1,9-dihydro-6H-purin-6-one
Molecular Formula CeHsCIN4O

Molecular Weight 184.58 g/mol

SMILES Cnlcnc2clnc(Cl)[nH]c2=0

InChl Key GFDFINQSCGJTCD-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline powder

DMSO (High), DMF (High), Water

Solubilit
y (Low/Moderate)

Melting Point >300 °C (Decomposes)

Structural Tautomerism

Unlike unsubstituted hypoxanthine, the N9-methyl group prevents N7/N9 tautomerism.
However, lactam-lactim tautomerism at C6/N1 remains possible, with the lactam (keto) form
being thermodynamically favored in neutral aqueous solution and the solid state.

Synthetic Methodology

The most robust synthesis of 2-chloro-9-methyl-3H-purin-6-one avoids the direct methylation
of 2-chlorohypoxanthine, which often yields difficult-to-separate N7/N9 mixtures. Instead, a
hydrolytic desymmetrization of 2,6-dichloro-9-methylpurine is the preferred industrial route.

Reaction Pathway (Graphviz)

2,6-Dichloropurine SN2 Alkylation Methylation 2,6-Dichloro-9-methylpurine SNAr (OH-) Selective Hydrolysis 2-Chloro-9-methyl-3H-purin-6-one
(Starting Material) (Mel / K2CO3 / DMF) (Intermediate) (NaOH / H20 / Reflux) (Target)

Click to download full resolution via product page

Figure 1: Synthetic route via regioselective hydrolysis of 2,6-dichloro-9-methylpurine.
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Detailed Protocol
Stage 1: Synthesis of 2,6-Dichloro-9-methylpurine

» Reagents: 2,6-Dichloropurine (1.0 eq), Methyl lodide (1.1 eq), Potassium Carbonate (1.5
eq), DMF (Solvent).

» Procedure:
o Dissolve 2,6-dichloropurine in anhydrous DMF.
o Add K2COs and stir for 15 minutes to generate the purinide anion.
o Add Methyl lodide dropwise at 0°C to minimize N7-alkylation.
o Stir at room temperature for 4—6 hours.

o Workup: Pour into ice water. Filter the resulting precipitate.[1][2] Recrystallize from
Ethanol/Water to isolate the N9 isomer (the N7 isomer is more soluble and remains in the
filtrate).

Stage 2: Hydrolysis to 2-Chloro-9-methyl-3H-purin-6-one

e Reagents: 2,6-Dichloro-9-methylpurine, 1N NaOH (aqueous).

o Rationale: The chlorine at C6 is significantly more electrophilic than the chlorine at C2 due to
the para-like resonance with N9 and N3. This allows for selective hydrolysis.

e Procedure:
o Suspend 2,6-dichloro-9-methylpurine in 1IN NaOH (5 eq).

o Reflux for 2—3 hours. Monitor by TLC (the starting material spot will disappear, and a more

polar spot will appear).

o Acidification: Cool the solution and carefully acidify to pH 5.0 using Glacial Acetic Acid or
dilute HCI.
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o Isolation: The product precipitates as a white solid upon acidification. Filter, wash with cold
water, and dry under vacuum over P20s.

Therapeutic & Research Applications
Nucleoside Analog Development

This compound is a critical scaffold for "base-modified" nucleosides. The C2-chloro group acts
as a versatile handle for nucleophilic aromatic substitution (SnAr).

e Guanine Analogs: Reaction with ammonia or primary amines at high temperature converts
the C2-chloro group to an amine, yielding 9-methylguanine derivatives.

e Enzyme Inhibitors: Used to synthesize acyclic nucleoside phosphonates that inhibit Purine
Nucleoside Phosphorylase (PNP).

Mechanism of Action (Biological Probe)

In biochemical assays, 2-chloro-9-methyl-3H-purin-6-one serves as a substrate analog for
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

o Pathway: It mimics hypoxanthine but cannot be ribosylated at N9 (blocked).

 Utility: It is used to study the binding affinity of the active site pockets of HGPRT without
turnover, or to study non-ribosyl transfer mechanisms.

Pharmacophore Mapping

2-Chloro-9-methyl-3H-purin-6-one

C2-Chloro Position: C6-Oxo Position: N9-Methyl:
Site for Amination H-Bond Acceptor Mimics Ribose Attachment
(Guanine Synthesis) (Receptor Binding) (Metabolic Stability)
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Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.

Analytical Characterization

To validate the identity of CAS 36323-92-9, the following spectral signatures are diagnostic:

Method

Diagnostic Signal

Interpretation

1H NMR (DMSO-ds)

0 3.65 ppm (s, 3H)

N9-Methyl group (Singlet).

0 8.05 ppm (s, 1H)

C8-H proton (Characteristic

purine singlet).

0 12.50 ppm (br s, 1H)

N1-H (Exchangeable amide

proton).

HPLC

RT ~ 4.5 min

C18 Column, MeOH/H20
gradient (More polar than

dichloro precursor).

Mass Spec (ESI)

[M+H]* = 185.0

Matches Formula CeHsCIN4O.

Safety & Handling (SDS Summary)

o Hazard Classification: Acute Tox. 4 (Oral).

o GHS Signal Word:WARNING.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

o PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required during

synthesis due to the bioactivity of purine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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